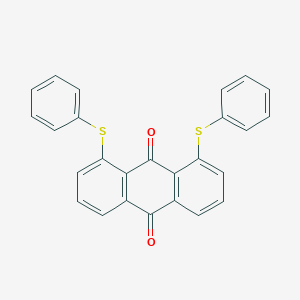

1,8-Di(phenylthio)anthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156516. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-bis(phenylsulfanyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRPDCKHCGUKDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065576 |

Source

|

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals |

Source

|

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13676-91-0, 106768-99-4 |

Source

|

| Record name | Solvent Yellow 163 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Di(phenylthio)anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-bis(phenylthio)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Di(phenylthio)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,8-Di(phenylthio)anthraquinone is a synthetically derived organic molecule characterized by a rigid, planar anthraquinone core functionalized with two phenylthio substituents. This guide provides a comprehensive overview of its known and predicted physicochemical properties, synthesis, and potential applications, with a particular focus on aspects relevant to materials science and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogues to offer valuable insights for researchers. This guide will delve into the electrochemical behavior, spectroscopic characteristics, and potential biological relevance of this compound, providing both theoretical grounding and practical experimental considerations.

Introduction

Anthraquinone and its derivatives represent a significant class of organic compounds with diverse applications, ranging from dyes and pigments to pharmaceuticals. The 9,10-anthracenedione core provides a robust and electronically versatile scaffold that can be systematically modified to tune its properties. The introduction of substituents at the 1 and 8 positions significantly influences the molecule's conformation and electronic structure. In the case of this compound, the presence of two bulky, electron-rich phenylthio groups is anticipated to impart unique electrochemical and photophysical characteristics. These sulfur-linked aromatic moieties can engage in extended π-conjugation and potentially act as redox-active sites, making this compound a person of interest for applications in functional materials and as a potential scaffold in medicinal chemistry. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research.

Molecular Structure and Basic Physicochemical Properties

This compound is an organic aromatic compound with the chemical formula C₂₆H₁₆O₂S₂ and a molecular weight of 424.53 g/mol .[1][2][3][4][5][6] It is also known by its CAS number 13676-91-0.[2][3][4][5][6] At room temperature, it is a solid crystalline material, often appearing as a deep orange to reddish-hued powder.[1] It is practically insoluble in water but exhibits some solubility in organic solvents such as chloroform, dimethylformamide (DMF), and toluene.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₆O₂S₂ | [1][2] |

| Molecular Weight | 424.53 g/mol | [2][3][6] |

| CAS Number | 13676-91-0 | [2][3][4][5][6] |

| Appearance | Deep orange to reddish solid | [1] |

| Solubility | Insoluble in water; soluble in some organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] This involves the reaction of a 1,8-dihaloanthraquinone, such as 1,8-dichloroanthraquinone or 1,8-dinitroanthraquinone, with thiophenol in the presence of a base.[1] The reaction is generally carried out in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[1]

Conceptual Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally similar thio-anthraquinone derivative and should be optimized for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-dichloroanthraquinone (1.0 eq) and thiophenol (2.2 eq).

-

Solvent and Base Addition: Add a suitable volume of a polar aprotic solvent, such as DMSO or DMF, to dissolve the reactants. Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.5 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water. The crude product should precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then a non-polar solvent like hexane to remove unreacted thiophenol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Electrochemical Properties

The electrochemical behavior of anthraquinone derivatives is of significant interest for applications in organic electronics, redox flow batteries, and as electrochemical sensors. The introduction of phenylthio groups at the 1 and 8 positions is expected to modulate the redox potentials of the anthraquinone core.

Expected Redox Behavior

The phenylthio group is generally considered to be electron-donating, which would be expected to raise the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone system. This would typically lead to a more facile oxidation (lower oxidation potential) and a more difficult reduction (more negative reduction potential) compared to the unsubstituted anthraquinone.

A study on the electrooxidation and electroreduction of various anthraquinone chromophores, including 1,8-bis(phenylthio)anthracene-9,10-dione, provides insight into its electrochemical properties. The study utilized cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a platinum electrode in a non-aqueous solution. The presence of different substituents was found to shift the reduction potentials either positively or negatively due to resonance or inductive effects.

Conceptual Electrochemical Process

The following diagram illustrates the two-electron, two-proton reduction process typical for anthraquinones in protic media, which is a fundamental aspect of their electrochemistry.

Caption: Simplified redox cycle of an anthraquinone derivative.

Spectroscopic Properties

The spectroscopic properties of this compound are dictated by its extended conjugated system. The following sections describe the expected spectroscopic characteristics based on the properties of similar anthraquinone derivatives.

UV-Visible (UV-Vis) Spectroscopy

Anthraquinones typically exhibit two main absorption bands in their UV-Vis spectra: a high-intensity band in the UV region corresponding to π → π* transitions of the aromatic system, and a lower-intensity band that can extend into the visible region due to n → π* transitions of the carbonyl groups. The introduction of electron-donating phenylthio groups is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent anthraquinone.

Fluorescence Spectroscopy

Many anthraquinone derivatives are fluorescent, and their emission properties are highly sensitive to their substitution pattern and environment. The phenylthio groups may influence the fluorescence quantum yield and the Stokes shift (the difference between the excitation and emission maxima).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts of the protons and carbons in the anthraquinone and phenyl rings will be influenced by the electron-donating nature of the sulfur atoms and the anisotropic effects of the aromatic rings.

Table 2: Predicted Spectroscopic Characteristics of this compound

| Technique | Expected Observations |

| UV-Vis | π → π* transitions in the UV region; n → π* transitions in the visible region with λmax shifted to longer wavelengths compared to unsubstituted anthraquinone. |

| Fluorescence | Potential for fluorescence emission in the visible spectrum. |

| ¹H NMR | Complex aromatic region with signals for the anthraquinone and phenyl protons. |

| ¹³C NMR | Characteristic signals for the carbonyl carbons (around 180-190 ppm) and aromatic carbons. |

Relevance in Drug Development

While no specific biological activity has been reported for this compound, the broader class of anthraquinone derivatives has been extensively studied for its therapeutic potential, particularly in oncology.[7][8][9][10][11]

Potential as Anticancer Agents

Many anthraquinone derivatives exhibit cytotoxic effects against various cancer cell lines.[7][8][9][10][11] Their proposed mechanisms of action often involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[8] The lipophilic nature of the phenylthio groups in this compound may enhance its cell membrane permeability and bioavailability, which are crucial factors for drug efficacy.

Enzyme Inhibition

Anthraquinone derivatives have also been investigated as inhibitors of various enzymes. The planar aromatic structure can facilitate binding to the active sites of enzymes, leading to the modulation of their activity. Further research is needed to explore the potential of this compound as an enzyme inhibitor.

Experimental Protocols for Biological Evaluation

Researchers interested in the drug development potential of this compound can employ a range of standard in vitro assays.

-

Cytotoxicity Assays:

-

Cell Culture: Maintain the desired cancer cell lines in appropriate culture media and conditions.

-

Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assessment: Use assays such as MTT, XTT, or CellTiter-Glo to determine cell viability.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

-

-

Enzyme Inhibition Assays:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate.

-

Inhibition Assay: In a suitable buffer, incubate the enzyme with various concentrations of this compound before adding the substrate.

-

Activity Measurement: Monitor the enzymatic reaction by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.

-

IC₅₀ Calculation: Determine the IC₅₀ value for enzyme inhibition.

-

Conclusion and Future Perspectives

This compound is a fascinating molecule with a rich potential for applications in materials science and medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties can be rationally tuned by the introduction of the phenylthio substituents. While there is a clear need for more detailed experimental characterization of this specific compound, the existing knowledge on related anthraquinone derivatives provides a strong foundation for future research.

For researchers in drug development, this compound represents an unexplored scaffold with the potential for novel biological activities. Systematic studies on its cytotoxicity, mechanism of action, and structure-activity relationships are warranted. In the field of materials science, its electrochemical and photophysical properties make it a candidate for use in organic electronic devices and as a photosensitizer.[1]

This technical guide has aimed to provide a comprehensive overview of the current understanding of this compound. It is our hope that this document will serve as a valuable resource for scientists and spur further investigation into the promising properties of this intriguing molecule.

References

-

1,8-Bis(phenylthio)anthracene-9,10-dione. WorldOfChemicals.com. Published July 5, 2013. Available from: [Link]

-

9,10-Anthracenedione, 1,8-bis(phenylthio)-. SIELC Technologies. Published May 16, 2018. Available from: [Link]

- Tuning the biological activity of cationic anthraquinone analogues specifically toward Staphylococcus aureus. Eur J Med Chem. 2018;157:1041-1052.

- Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. The Royal Society of Chemistry; 2021.

- Özkök F, Sezgin Mansuroglu D, Oz P, Asgarova K, Sahin YM, Onul N, Catal T. SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie. 2024;69(5-6):301-307.

-

1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0. Chemsrc. Available from: [Link]

-

A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. PMC. Published December 17, 2023. Available from: [Link]

-

Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology. Published May 26, 2020. Available from: [Link]

- Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chem Pharm Bull (Tokyo). 2005;53(9):1136-40.

- Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. Inorganica Chimica Acta. 2020;507:119585.

- Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Molecules. 2021;26(19):5989.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,8-Bis(phenylthio)anthracene-9,10-dione [dyestuffintermediates.com]

- 3. 1,8-Bis(phenylthio)-9,10-anthracenedione , BR , 13676-91-0 - CookeChem [cookechem.com]

- 4. 9,10-Anthracenedione, 1,8-bis(phenylthio)- | SIELC Technologies [sielc.com]

- 5. 13676-91-0|1,8-bis(phenylthio)anthracene-9,10-dione|BLD Pharm [bldpharm.com]

- 6. 13676-91-0 CAS Manufactory [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 10. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,8-Di(phenylthio)anthraquinone Derivatives

This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 1,8-di(phenylthio)anthraquinone derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound Derivatives

Anthraquinones are a prominent class of naturally occurring and synthetic aromatic compounds built on the anthracene framework.[1] Their derivatives are of significant interest due to their diverse applications in fields ranging from medicinal chemistry, where they exhibit a wide array of pharmacological activities, to materials science, as functional dyes and photoactive materials.[2][3] The this compound scaffold, in particular, introduces unique electronic and steric properties due to the presence of two phenylthio substituents at the peri positions of the anthraquinone core. These sulfur-containing moieties can significantly influence the molecule's redox properties, photochemical behavior, and biological interactions.

Accurate and unambiguous structural characterization is paramount in the development and application of these derivatives. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and detailed molecular structure of newly synthesized this compound compounds. This guide offers a field-proven perspective on the application and interpretation of the most relevant spectroscopic techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Principles and Causality: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling). The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In this compound derivatives, the aromatic protons of the anthraquinone core and the phenylthio groups will resonate in specific regions of the spectrum, influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating/anisotropic effects of the sulfur atoms and phenyl rings.

Expected Spectral Features:

-

Anthraquinone Core Protons: The protons on the anthraquinone skeleton are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the carbonyl groups. The specific coupling patterns (e.g., doublets, triplets, or multiplets) will depend on the substitution pattern of any additional functional groups on the core.

-

Phenylthio Protons: The protons on the two phenylthio groups will also resonate in the aromatic region, generally between δ 7.0 and 7.8 ppm. The protons ortho to the sulfur atom may exhibit a different chemical shift compared to the meta and para protons.

-

Substituent Protons: Any additional substituents on the anthraquinone core or the phenyl rings will have characteristic chemical shifts. For instance, alkyl protons would appear in the upfield region (δ 0.5-4.5 ppm).

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Principles and Causality: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment, with carbonyl carbons being particularly deshielded.

Expected Spectral Features:

-

Carbonyl Carbons (C9, C10): The two carbonyl carbons of the anthraquinone core are the most downfield signals, typically appearing in the range of δ 180-190 ppm.

-

Aromatic Carbons: The aromatic carbons of the anthraquinone core and the phenylthio groups will resonate in the region of δ 110-150 ppm. The carbons directly attached to the sulfur atoms (C1, C8, and the ipso-carbons of the phenyl rings) will have their chemical shifts influenced by the electronegativity and electronic effects of sulfur.

-

Substituent Carbons: Carbons of any additional substituents will appear in their characteristic chemical shift regions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound derivatives is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Complete dissolution is critical; gentle warming or sonication may be necessary. These compounds typically exhibit good solubility in chloroform.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity.

-

Table 1: Representative NMR Data for a this compound Analog

| Nucleus | Position/Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Anthraquinone Core | 7.0 - 8.5 |

| Phenylthio Groups | 7.0 - 7.8 | |

| ¹³C | C=O (C9, C10) | 180 - 190 |

| Aromatic (Anthraquinone & Phenyl) | 110 - 150 |

Note: Specific chemical shifts will vary depending on the full substitution pattern of the derivative.

Caption: Electronic transitions in this compound derivatives.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principles and Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): For this compound (C₂₆H₁₆O₂S₂), the molecular weight is 424.53 g/mol . [4][5]In the mass spectrum, a prominent peak corresponding to the molecular ion should be observed at m/z 424.

-

Fragmentation Pattern: Anthraquinones are known to undergo characteristic fragmentation by losing one or two molecules of carbon monoxide (CO, 28 Da). Therefore, fragment ions at m/z 396 (M - CO) and m/z 368 (M - 2CO) might be expected. Fragmentation may also occur at the C-S bonds, leading to the loss of phenylthio radicals (PhS•, 109 Da) or thiophenol (PhSH, 110 Da). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, confirming the molecular formula.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

-

Ionization:

-

Choose an appropriate ionization method. Electron Ionization (EI) is a common technique that often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Interpretation |

| [M]⁺ | [C₂₆H₁₆O₂S₂]⁺ | 424.06 | Molecular Ion |

| [M-CO]⁺ | [C₂₅H₁₆OS₂]⁺ | 396.06 | Loss of one CO molecule |

| [M-2CO]⁺ | [C₂₄H₁₆S₂]⁺ | 368.07 | Loss of two CO molecules |

| [M-PhS]⁺ | [C₂₀H₁₁O₂S]⁺ | 315.05 | Loss of a phenylthio radical |

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. A thorough understanding of the principles behind each method, coupled with robust experimental protocols and careful data interpretation, is essential for the accurate characterization of these important compounds. This guide provides a foundational framework for researchers to confidently approach the spectroscopic analysis of this fascinating class of molecules, paving the way for their further development and application in science and industry.

References

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1 H NMR spectroscopic data of compounds 1-8 a. (n.d.). ResearchGate. Retrieved from [Link]

-

1,8-Bis(phenylthio)anthracene-9,10-dione. (2013, July 5). Worldofchemicals.com. Retrieved from [Link]

-

1,8-Bis(phenylthio)anthracene-9,10-dione. (n.d.). ChemSrc. Retrieved from [Link]

- Loganathan, V., Akbar, I., Ahmed, M. Z., Kazmi, S., & Raman, G. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 35(12), 102971.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]

- 4. 1,8-Bis(phenylthio)anthracene-9,10-dione [dyestuffintermediates.com]

- 5. 1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Crystal Structure of 1,8-Di(phenylthio)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Di(phenylthio)anthraquinone is a derivative of the anthraquinone core, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of two phenylthio substituents at the 1 and 8 positions is anticipated to induce significant conformational changes and modulate the electronic properties of the anthraquinone system. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and designing novel derivatives with tailored functionalities. This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and spectroscopic characterization of this compound, offering field-proven insights into the experimental methodologies and the interpretation of the resulting data. While a definitive crystal structure for this specific molecule is not publicly available, this guide presents a robust framework for its determination and analysis based on established protocols for analogous compounds.

Introduction: The Significance of the Anthraquinone Scaffold

Anthraquinone and its derivatives represent a critical class of organic compounds with a broad spectrum of applications, ranging from dyes and pigments to therapeutic agents.[1] In the realm of drug development, anthraquinones are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The planar aromatic system of the anthraquinone core allows for intercalation into DNA, and its redox properties can lead to the generation of reactive oxygen species, contributing to its cytotoxic effects.

The substitution pattern on the anthraquinone nucleus profoundly influences its biological activity and physicochemical properties. The introduction of substituents at the 1 and 8 positions creates a sterically crowded environment around the peri positions, which can lead to distortions from planarity and unique conformational preferences. The phenylthio groups, in particular, are of interest due to their potential to engage in various non-covalent interactions, including π-π stacking and sulfur-aromatic interactions, which can play a crucial role in molecular recognition and crystal packing.

This guide focuses on the critical aspects of determining and understanding the crystal structure of this compound, providing a detailed roadmap for researchers venturing into the synthesis and structural elucidation of this and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1][2] This method involves the displacement of a leaving group, such as a halogen, from the 1 and 8 positions of the anthraquinone core by a sulfur nucleophile.

Causality Behind Experimental Choices

The choice of starting material is critical for an efficient synthesis. 1,8-Dichloroanthraquinone is a common and commercially available precursor.[3] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[1] A base, such as potassium carbonate or sodium hydride, is essential to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiophenolate.

Detailed Experimental Protocol

Herein is a self-validating protocol for the synthesis of this compound:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dichloroanthraquinone (1.0 eq).

-

Solvent and Base: Add anhydrous potassium carbonate (3.0 eq) and a suitable volume of dry DMF to dissolve the starting material.

-

Nucleophile Addition: Introduce thiophenol (2.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. This will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with water and a cold, non-polar solvent like hexane to remove any unreacted thiophenol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The following protocol outlines the key steps for the crystallographic analysis of this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the determination of the crystal structure.

Step-by-Step Methodology

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) is a common technique. Vapor diffusion is another effective method.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Data Presentation: Crystallographic Parameters

While the specific crystal structure of this compound has not been reported, the following table presents representative crystallographic data for a substituted anthraquinone derivative. This data serves as a template for what would be expected from a successful structure determination.

| Parameter | Representative Value |

| Chemical Formula | C₂₆H₁₆O₂S₂ |

| Formula Weight | 424.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0 - 12.0 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 18.0 - 20.0 |

| α (°) | 90 |

| β (°) | 95.0 - 105.0 |

| γ (°) | 90 |

| Volume (ų) | 1700 - 2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.40 - 1.50 |

| R-factor (%) | < 5 |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (7.0-8.5 ppm). The protons of the phenylthio groups will likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons around 180-190 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₂₆H₁₆O₂S₂), the expected molecular ion peak [M]⁺ would be at m/z = 424.53.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Molecular Structure and Conformation

The crystal structure of this compound is expected to reveal interesting conformational features due to the steric hindrance between the two phenylthio groups at the peri positions.

Caption: Molecular structure of this compound.

The dihedral angles between the anthraquinone core and the two phenyl rings will be a key structural parameter. It is likely that the phenyl rings will be twisted out of the plane of the anthraquinone to minimize steric clash. This twisting will have a significant impact on the electronic communication between the phenylthio substituents and the anthraquinone core.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its chemical and physical properties. This in-depth technical guide provides a comprehensive framework for its synthesis, crystallographic analysis, and spectroscopic characterization. While a definitive crystal structure is yet to be reported, the methodologies and expected outcomes presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from such studies will undoubtedly pave the way for the rational design of novel anthraquinone derivatives with enhanced therapeutic or material properties.

References

- Aslantas, M., et al. (2007). Single crystal X-ray structure and optical properties of anthraquinone-based dyes. Journal of Molecular Structure, 837(1-3), 198-204.

- Huang, H. S., et al. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1140.

- Loganathan, V., et al. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 35(1), 102971.

- Ozkok, F., et al. (2024). Synthesis of a Novel Thio-Anthraquinone Derivative-Based Tissue Dye. Revue Roumaine de Chimie, 69(5-6), 301-307.

-

PubChem. (n.d.). 1,8-Dichloroanthraquinone. Retrieved from [Link]

-

PubChem. (n.d.). Anthraquinone. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1,8-diphenoxy-anthraquinone. Retrieved from [Link]

- Wang, H., et al. (2023). Long-Lived Charge Separated States in Anthraquinone-Phenothiazine Dyads. Chemistry – A European Journal, 29(43), e202301125.

- Gerasimova, T. P., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1153.

- Kars, M. A., et al. (2021). ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Liberty University.

- MDPI. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. Molecules, 27(19), 6528.

- Australian Journal of Chemistry. (1993). X-Ray Crystal Structure Determination of Some Sodium Anthraquinone Sulfonate Derivatives. Australian Journal of Chemistry, 46(10), 1595-1604.

- RSC Publishing. (2015). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. New Journal of Chemistry, 39(11), 8490-8497.

-

SIELC Technologies. (2018). 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone. Retrieved from [Link]

- Popova, E. A., et al. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. International Journal of Molecular Sciences, 25(1), 543.

Sources

Electrochemical behavior of substituted anthraquinones

An In-Depth Technical Guide to the Electrochemical Behavior of Substituted Anthraquinones

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical properties of substituted anthraquinones, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental redox chemistry of the anthraquinone core, dissect the profound influence of various substituents, and detail the experimental methodologies required for robust characterization. The narrative emphasizes the causal links between molecular structure and electrochemical response, providing a framework for both understanding and predicting behavior in complex systems.

The Anthraquinone Core: A Privileged Scaffold in Redox Chemistry

Anthraquinone (AQ), with its tricyclic aromatic structure containing two ketone moieties, is a cornerstone of redox-active organic molecules.[1] Its ability to undergo reversible electron transfer reactions makes it a versatile scaffold in numerous applications, from industrial dyes and hydrogen peroxide production to advanced materials for energy storage and pharmaceuticals.[2][3][4] The anthracycline class of antibiotics, for instance, leverages the redox properties of their anthraquinone core to exert antitumor activity, a process linked to the generation of reactive oxygen species.[5]

The fundamental electrochemical behavior of the AQ core is highly dependent on the solvent environment.

-

In Aprotic Media (e.g., acetonitrile, DMF), the reduction occurs in two distinct, reversible one-electron steps. The first step forms a stable radical anion (semiquinone), and the second forms the dianion.[6][7][8] This stepwise reduction is crucial for applications like organic batteries and allows for detailed mechanistic studies.[3][6]

-

In Protic Media (e.g., buffered aqueous solutions), the process typically involves a concerted two-electron, two-proton transfer, directly converting the quinone to the hydroquinone.[8][9] The specific mechanism can be influenced by pH and the availability of protons.[8]

This inherent redox activity is finely tunable, primarily through the strategic placement of substituents on the aromatic rings.[6] Understanding this relationship is paramount for designing novel AQ derivatives with tailored electrochemical potentials for specific applications.

Caption: General redox mechanisms of anthraquinone in aprotic vs. protic media.

The Substituent Effect: Engineering Redox Potentials

The strategic addition of functional groups to the anthraquinone skeleton is the most powerful tool for modulating its electrochemical properties. Substituents alter the electron density of the aromatic system through a combination of inductive and resonance effects, thereby making the molecule easier or harder to reduce.[10]

Causality of Electronic Effects

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the aromatic rings.[10][11] This stabilizes the reduced anionic forms, making the molecule easier to reduce. Consequently, EWGs shift the redox potential to less negative (or more positive) values.[10][12] Full substitution with EWGs can lead to the highest redox potentials.[11][13]

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), and methoxy (-OMe) donate electron density to the aromatic system.[6][10] This destabilizes the reduced forms, making the molecule harder to reduce and shifting the redox potential to more negative values.[6][14][15][16] For instance, complete methylation of AQ can improve its reduction window by approximately 0.4 V.[14][15][16]

Beyond Simple Electronics: Intramolecular Interactions

While the electronic nature of the substituent is the primary driver, other factors provide secondary levels of control:

-

Intramolecular Hydrogen Bonding: Substituents like -OH or -NH₂ can form hydrogen bonds with the proximate carbonyl oxygen.[10][17] This interaction can stabilize the molecule and influence the redox potential in ways not predicted by simple electronic effects alone.[10][17][18]

-

Steric Hindrance: Bulky substituents can cause distortions in the planar aromatic system, affecting conjugation and altering the redox potential.[10][19]

-

Positional Isomerism: The position of the substituent matters. For example, 2-substituted anthraquinones have been shown to have systematically higher oxidation potentials compared to their 1-substituted counterparts.[7]

Quantitative Impact of Substituents

The following table summarizes the general effects and observed potential shifts for various substituents on the anthraquinone core. The redox potential values are context-dependent (solvent, electrolyte, reference electrode), but the trends are broadly applicable.

| Substituent Group | Electronic Effect | Impact on Redox Potential (E₁/₂) | Representative Examples & Notes |

| -NO₂, -CN | Strongly Electron-Withdrawing | Increases (shifts to less negative values) | The order of influence for increasing potential is -F < -SO₃⁻ < -CN, -NO₂.[10][20] |

| -F, -Cl | Electron-Withdrawing (Inductive) | Increases (shifts to less negative values) | Halogenation can alter the 1 e⁻ potential with minimal impact on the 2 e⁻/2 H⁺ potential.[21] |

| -OH, -NH₂ | Strongly Electron-Donating (Resonance) | Decreases (shifts to more negative values) | The order of influence for decreasing potential is -OH > -Me/-OMe.[10][20] Can form intramolecular H-bonds.[10] |

| -OCH₃, -CH₃ | Electron-Donating | Decreases (shifts to more negative values) | A complete methylation can shift the reduction window by ~0.4 V.[14][15][16] |

| Imides | Extended Conjugation / Withdrawing | Increases significantly | Anthraquinone imides show some of the least negative redox potentials.[12][22] |

| Linkers (-C≡C-) | Conjugated / Withdrawing | Increases (less negative) | An ethynyl linker is more effective than an ethanyl linker at lowering the reduction potential.[22] |

Experimental Characterization: Protocols and Best Practices

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the workhorse techniques for characterizing the electrochemical behavior of substituted anthraquinones.[1] A properly designed experiment is a self-validating system.

Core Experimental Workflow

The following diagram outlines the logical flow for a typical electrochemical characterization experiment. This workflow ensures reproducibility and minimizes artifacts.

Caption: Standard workflow for electrochemical analysis of anthraquinones.

Protocol: Cyclic Voltammetry of a Substituted Anthraquinone

Objective: To determine the half-wave potentials (E₁/₂) and assess the reversibility of the redox processes for a substituted anthraquinone in an aprotic solvent.

Materials:

-

Potentiostat/Galvanostat system.[23]

-

Three-electrode cell:

-

Volumetric glassware.

-

Substituted anthraquinone analyte.

-

Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[6][18][24]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄).[6][24]

-

Inert gas (Argon or Nitrogen).

-

Polishing materials: Alumina slurry (e.g., 0.1 µm) and polishing pads.[23]

Methodology:

-

Electrode Preparation (Trustworthiness Pillar):

-

Mechanically polish the GC working electrode with alumina slurry on a polishing pad to a mirror finish.[23]

-

Rinse thoroughly with deionized water, then with the working solvent (MeCN).

-

Dry the electrode completely. This step is critical to ensure a clean, reproducible electrode surface, preventing artifacts from adsorbed impurities.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent. This high concentration is necessary to minimize solution resistance (iR drop) and ensure charge is primarily carried by the electrolyte, not the analyte.

-

Prepare a stock solution of the substituted anthraquinone (e.g., 10 mM) in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the prepared electrolyte solution.

-

Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen.[23] Oxygen is electroactive and its reduction peaks can interfere with the analyte signals. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Background Scan:

-

Run a cyclic voltammogram of the electrolyte solution alone. This establishes the usable potential window, free of solvent or electrolyte breakdown.

-

-

Analyte Measurement:

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc, Epa).

-

Calculate the half-wave potential: E₁/₂ = (Epa + Epc) / 2. This value approximates the formal redox potential.

-

Determine the peak separation: ΔEp = |Epa - Epc|. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible kinetics.

-

Vary the scan rate (e.g., 20, 50, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

Protocol: Differential Pulse Voltammetry (DPV)

Objective: To obtain high-resolution data on redox potentials, especially for low-concentration analytes, by minimizing non-faradaic (charging) current.[25][26]

Methodology:

-

Use the same cell setup and solution as for CV (Steps 1-3 of the CV protocol).

-

Set the potentiostat parameters for DPV:

-

Run the DPV experiment. The output is a plot of differential current vs. potential.

-

Data Analysis: The potential at the peak maximum (E_peak) is related to the half-wave potential (E_peak ≈ E₁/₂ - Pulse Amplitude / 2).[27] The peak height is directly proportional to the analyte concentration, making DPV excellent for quantitative analysis.[26]

Conclusion and Outlook

The electrochemical behavior of substituted anthraquinones is a rich and highly tunable field. By understanding the fundamental principles of how substituents modulate the electron density of the aromatic core, researchers can rationally design molecules with specific redox potentials. This capability is crucial for advancing applications ranging from targeted cancer therapeutics, where redox cycling can induce cytotoxicity[5], to the development of high-performance organic materials for next-generation energy storage systems.[10][14][28] The robust experimental protocols detailed herein provide a reliable framework for characterizing these novel compounds, ensuring that the data generated is both accurate and insightful. Future research will likely focus on more complex substitution patterns and the use of computational screening to accelerate the discovery of new AQ derivatives with exceptional properties.[6][10][16]

References

- Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow B

- Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Publishing.

- Substituent and Kinetic Isotope Effects on Quinone Stability for Redox-Flow Batteries.

- Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. PubMed.

- Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. University of Southern Denmark.

- Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.

- Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. PubMed.

- Electrochemical Studies of Substituted Anthraquinones. CORE.

- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing.

- Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.

- Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. PMC - NIH.

- Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. International Journal of Electrochemical Science.

- Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Rel

- Substituent Effect on a Family of Quinones in Aprotic Solvents: An Experimental and Theoretical Approach.

- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Don

- Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries.

- Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes.

- Hydrogen peroxide. Wikipedia.

- Synthesis and Electrochemical Studies of an Anthraquinone- Conjugated Nucleoside and Derived Oligonucleotides. The Royal Society of Chemistry.

- Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...).

- Synthesis, Electrochemistry, and Hydrolysis of Anthraquinone Deriv

- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. PMC - NIH.

- Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study.

- (PDF) Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution.

- Synthesis and electrochemistry of anthraquinone-oligodeoxynucleotide conjug

- Scheme 1. Redox reactions of anthraquinone in acidic (top) and alkaline (bottom) electrolytes.

- Differential Pulse Voltammetry (DPV).

- Differential pulse voltammetry. Wikipedia.

- Differential Pulse Voltammetry (DPV). PalmSens.

Sources

- 1. electrochemsci.org [electrochemsci.org]

- 2. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]

- 7. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 12. tandfonline.com [tandfonline.com]

- 13. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Investigation of the redox chemistry of anthraquinone derivatives using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Differential Pulse Voltammetry (DPV) [pineresearch.com]

- 26. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]

- 27. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,8-Di(phenylthio)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,8-Di(phenylthio)anthraquinone, a significant organic compound with diverse applications. From its fundamental molecular characteristics to its synthesis and potential in various scientific fields, this document serves as a technical resource for professionals in research and development.

Core Molecular and Physical Properties

This compound, also known as 1,8-Bis(phenylthio)anthracene-9,10-dione or by its common dye name, Solvent Yellow 163, is an aromatic organic compound.[1][2][3][4][5] Its structure is characterized by a central anthraquinone core with two phenylthio groups attached at the 1 and 8 positions.[1] This substitution pattern imparts specific chemical and physical properties to the molecule.

The compound typically appears as a deep orange to reddish crystalline solid.[1] It exhibits limited solubility in aqueous solutions but is soluble in several organic solvents, including dimethylformamide (DMF), chloroform, and toluene.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₆O₂S₂ | [1][2][3][5][6] |

| Molecular Weight | 424.53 g/mol | [1][2][3][5][6][7] |

| CAS Number | 13676-91-0 | [1][2][3][4][5] |

| Appearance | Deep orange to reddish crystalline solid | [1] |

| Solubility | Limited in water; soluble in DMF, chloroform, toluene | [1] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] A common and effective method involves the condensation of 1,8-dichloroanthracene-9,10-dione with benzenethiol.[6] This reaction is generally carried out in the presence of a base and a high-boiling point polar aprotic solvent.

Experimental Protocol:

Objective: To synthesize this compound from 1,8-dichloroanthracene-9,10-dione and benzenethiol.

Materials:

-

1,8-dichloroanthracene-9,10-dione

-

Benzenethiol (2 molar equivalents)

-

Potassium Carbonate (or another suitable base)

-

Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

-

Methanol

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dichloroanthracene-9,10-dione in a minimal amount of DMF or NMP.

-

Addition of Reagents: Add benzenethiol (2 molar equivalents) and potassium carbonate (a slight excess) to the solution.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and maintain it under reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold methanol to precipitate the crude product.

-

Purification: Filter the precipitated solid and wash it with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Causality of Experimental Choices:

-

The use of a polar aprotic solvent like DMF or NMP is crucial as it facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.

-

A base, such as potassium carbonate, is necessary to deprotonate the benzenethiol, forming the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient carbon atoms of the anthraquinone core.

-

Elevated temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Applications and Relevance in Research and Development

This compound and its derivatives have garnered interest in various scientific and industrial domains.

Dyestuffs and Polymer Coloration

As "Solvent Yellow 163," this compound is utilized as a solvent dye for coloring a range of plastics, including polystyrene, ABS, SAN, polyesters (like PBT), and polycarbonates.[2] Its high heat stability is a key advantage in these applications.[2]

Photovoltaics

The compound has found a niche application in the field of photovoltaics, where it can act as a sensitizer in dye-sensitized solar cells.[1] Its aromatic structure and ability to absorb light make it a candidate for facilitating charge separation and transfer processes in these devices.

The Anthraquinone Scaffold in Drug Discovery

While specific pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of anthraquinone derivatives is a well-established and promising scaffold in drug discovery and development.[8]

-

Anticancer Agents: Numerous natural and synthetic anthraquinone analogues have demonstrated significant antitumor activity.[8] They can exert their effects through various mechanisms, including targeting telomerase, topoisomerases, and various kinases.[8] The 1,8-substitution pattern is of particular interest, with 1,8-dihydroxyanthraquinone derivatives like emodin and aloe-emodin showing potential in breast cancer models.[9]

-

Antimicrobial and Anti-inflammatory Properties: The anthraquinone core is also associated with antimicrobial and anti-inflammatory activities.[10]

-

Enzyme Inhibition: Certain anthraquinones have been identified as potent inhibitors of enzymes such as pancreatic lipase, which is relevant for obesity treatment.[11][12]

The presence of the phenylthio groups in this compound can modulate its electronic properties, lipophilicity, and steric profile compared to other 1,8-substituted anthraquinones. These modifications could influence its biological activity and potential as a lead compound in drug development. Further research into the pharmacological properties of this specific derivative is warranted.

References

-

SIELC Technologies. 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemsrc. 1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0. [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 1,8-Bis(phenylthio)anthracene-9,10-dione. [Link]

-

ResearchGate. 1 H NMR spectroscopic data of compounds 1-8 a . [Link]

-

CONICET. Anthraquinone Derivatives from Heterophyllaea pustulata. [Link]

-

Revue Roumaine de Chimie. SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE**. [Link]

-

PrepChem.com. Synthesis of 1,8-diphenoxy-anthraquinone. [Link]

- Google Patents. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon.

-

PMC. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. [Link]

-

ResearchGate. The pharmacological actions of 1,8-dihydroxyanthraquinones from medicinal plants. [Link]

-

PubMed. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy. [Link]

-

ResearchGate. Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. [Link]

-

ResearchGate. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism. [Link]

-

NIH. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism. [Link]

-

ResearchGate. ¹H NMR spectra of the anthraquinone disperse reactive dye. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Solvent Yellow 163 CAS 13676-91-0 1, 8-Bis (phenylthio) Anthraquinone - Solvent Yellow 163 and 13676-91-0 [surest.en.made-in-china.com]

- 3. 13676-91-0 CAS Manufactory [m.chemicalbook.com]

- 4. 1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0 | Chemsrc [chemsrc.com]

- 5. 1,8-Bis(phenylthio)anthracene-9,10-dione [dyestuffintermediates.com]

- 6. 1,8-Bis(phenylthio)-9,10-anthracenedione | 13676-91-0 [chemicalbook.com]

- 7. 1,8-Bis(phenylthio)-9,10-anthracenedione , BR , 13676-91-0 - CookeChem [cookechem.com]

- 8. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solubility in the Application of 1,8-Di(phenylthio)anthraquinone

An In-Depth Technical Guide to the Solubility of 1,8-Di(phenylthio)anthraquinone in Organic Solvents

This compound is an aromatic organic compound characterized by a central anthraquinone core with two phenylthio (-S-Ph) groups substituted at the 1 and 8 positions. As a derivative of anthraquinone, a scaffold prevalent in dyes, pigments, and pharmacologically active molecules, this compound holds potential for applications in materials science and drug development.[1] The extended aromatic system and the presence of sulfur linkages can impart unique photophysical and electronic properties.

For researchers in drug development and chemical synthesis, understanding the solubility of a compound is a cornerstone of its practical application. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the formulation of compounds for biological screening. Poor solubility can be a significant hurdle, impacting bioavailability and limiting the therapeutic potential of an otherwise promising agent.

Given the current lack of publicly available quantitative solubility data for this compound, this guide serves as a comprehensive resource for researchers. It provides the foundational knowledge and a detailed experimental framework to systematically determine the solubility of this compound in a range of common organic solvents. This guide is structured to empower scientists to generate reliable data, enabling further research and development.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound offers significant clues to its likely solubility behavior.

The molecule is characterized by:

-

A large, rigid, and polycyclic aromatic core (anthraquinone): This imparts a significant non-polar character.

-

Two phenylthio substituents: These large, non-polar groups further increase the molecule's hydrophobicity.

-

Two carbonyl groups and two sulfur atoms: These introduce some polarity, but their influence is likely overshadowed by the extensive non-polar surface area.

Based on these structural features, it can be predicted that this compound will exhibit poor solubility in highly polar solvents such as water and lower alcohols. Conversely, it is expected to be more soluble in non-polar or moderately polar aprotic solvents that can engage in van der Waals and π-π stacking interactions with the aromatic rings.

Caption: Predicted solubility based on molecular properties.

Synthesis of this compound

To conduct solubility studies, a pure sample of the compound is required. This compound can be synthesized via a nucleophilic aromatic substitution reaction. The following protocol is based on established methods for similar transformations.[1][2]

Reaction Scheme:

1,8-Dichloroanthraquinone + 2 Thiophenol --(Base, Solvent)--> this compound + 2 HCl

Materials:

-

1,8-Dichloroanthraquinone

-

Thiophenol

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as the solvent

-

Methanol

-

Deionized Water

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-dichloroanthraquinone in DMF.

-

Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of thiophenol.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

-

Purification: Filter the crude product, wash with water and then with cold methanol to remove unreacted thiophenol and other impurities. The solid can be further purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of chloroform and methanol) or by column chromatography.[1]

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Experimental Determination of Solubility: A Validated Protocol

The equilibrium shake-flask method is the gold standard for determining the solubility of poorly soluble compounds.[3] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology: